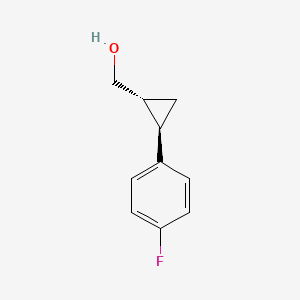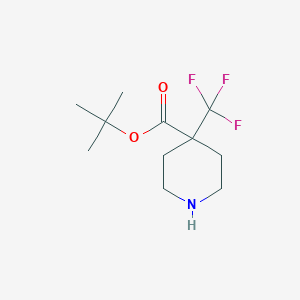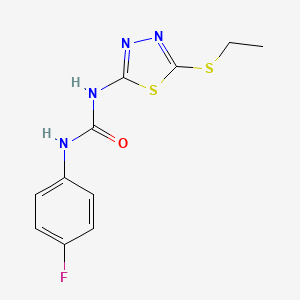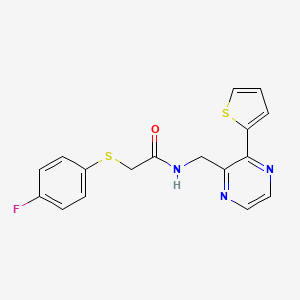
(trans-2-(4-Fluorophenyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans-2-(4-Fluorophenyl)cyclopropyl)methanol is a chemical compound . It is manufactured by Key Organics Ltd .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used to create similar structures . Additionally, a process for the preparation of cyclopropylmethanol has been described, which involves the dehydrogenation of cyclopropane carboxaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the InChI code for a similar compound, (1R,2R)-2-(trifluoromethyl)cyclopropyl)methanol, is 1S/C5H7F3O/c6-5(7,8)4-1-3(4)2-9/h3-4,9H,1-2H2/t3-,4+/m0/s1 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, (1R,2R)-2-(trifluoromethyl)cyclopropyl)methanol has a molecular weight of 140.11 and is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
(trans-2-(4-Fluorophenyl)cyclopropyl)methanol and its variants have been synthesized for various research applications. The synthesis process often involves lipase-catalyzed acylation and transesterification as key steps, with the subsequent separation and reduction of cyclopropane carboxylates. This process allows for the production of enantiopure monofluorinated phenylcyclopropanes with high enantiomeric excesses. The absolute configurations of these enantiomers have been confirmed through X-ray structural analysis (Rosen & Haufe, 2002).
Antiviral Applications
Monofluorinated cyclopropanoid nucleosides, derived from (trans-2-(4-Fluorophenyl)cyclopropyl)methanol, have shown specific antiviral activities. These compounds were synthesized and tested against various viruses, revealing that certain configurations of the synthesized nucleosides have low but specific activity against herpes simplex viruses (Rosen et al., 2004).
Conformational Preferences and Molecular Dynamics
The molecular structure of (trans-2-(4-Fluorophenyl)cyclopropyl)methanol and its derivatives has been extensively studied to understand its conformational preferences. Studies involving microwave spectroscopy and quantum chemical calculations revealed that the internal hydrogen bond formed between the fluorine atom and the hydrogen atom of the hydroxyl group significantly stabilizes certain rotamers of the compound (Møllendal et al., 2004).
Applications in Antitubercular Activities
A series of phenyl cyclopropyl methanones, synthesized from (trans-2-(4-Fluorophenyl)cyclopropyl)methanol, displayed significant antitubercular activities. These compounds were effective against Mycobacterium tuberculosis and showed promising results in vitro and in vivo. Their efficacy was highlighted by their activity against multidrug-resistant strains and their ability to reduce the bacillary density in infected mice (Bisht et al., 2010).
Eigenschaften
IUPAC Name |
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPZTCKFPWLUEV-WPRPVWTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans-2-(4-Fluorophenyl)cyclopropyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2896080.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2896084.png)

![tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2896086.png)
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide](/img/structure/B2896089.png)


![5-Ethyl-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2896092.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2896096.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B2896097.png)
![2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2896098.png)